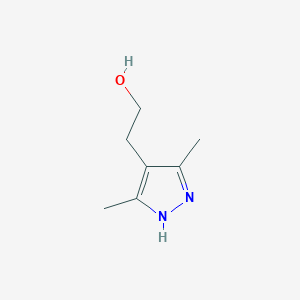

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol

描述

Significance of Pyrazole (B372694) Derivatives in Academic Research

The pyrazole nucleus is a highly privileged scaffold in chemical research, a status it has earned due to the diverse and potent biological activities exhibited by its derivatives. globalresearchonline.netmdpi.com In the realm of medicinal chemistry, pyrazole-containing compounds have been extensively investigated and developed for a wide array of therapeutic applications. globalresearchonline.net Research has demonstrated their efficacy as anti-inflammatory, analgesic, antimicrobial, antitumor, and anticonvulsant agents. globalresearchonline.netmdpi.com The versatility of the pyrazole ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological profiles of these molecules. chim.it

Beyond pharmaceuticals, pyrazole derivatives have found significant applications in agrochemicals as herbicides and insecticides, and in materials science as dyes and fluorescent agents. globalresearchonline.net Their ready accessibility through various synthetic routes and their diverse chemical reactivity make them a focal point of continuous study in organic chemistry. globalresearchonline.net

A summary of the broad-spectrum activities of pyrazole derivatives is presented in the table below.

| Field of Research | Observed Activities/Applications |

| Medicinal Chemistry | Anti-inflammatory, Analgesic, Antimicrobial, Antitumor, Antiviral, Anticonvulsant, Antidepressant, Antidiabetic |

| Agrochemicals | Herbicides, Insecticides, Fungicides |

| Materials Science | Dyes, Fluorescent Agents, Ligands for Metal Complexes |

Structural Classification and Research Relevance of Pyrazole-Ethanol Derivatives

Pyrazole-ethanol derivatives can be broadly classified based on the point of attachment of the ethanol (B145695) substituent to the pyrazole ring. The two primary classifications are N-substituted and C-substituted derivatives.

N-substituted Pyrazole-ethanols : In these compounds, the ethanol group is attached to one of the nitrogen atoms of the pyrazole ring (position 1). For instance, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol has been a subject of significant research, particularly in coordination chemistry. The nitrogen atom of the pyrazole ring and the hydroxyl group of the ethanol side chain can act in concert to form a bidentate ligand, capable of chelating to metal ions. This property makes such compounds valuable in the synthesis of metal complexes with potential catalytic or material applications.

C-substituted Pyrazole-ethanols : 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol falls into this category, where the ethanol group is bonded to a carbon atom of the pyrazole ring. The research relevance of this structural class often lies in their use as versatile building blocks in organic synthesis. The hydroxyl group can be readily modified or converted into other functional groups, allowing for the construction of more complex molecules. The specific placement of the ethanol group at the C-4 position influences the electronic properties and steric environment of the pyrazole ring, which can be strategically utilized in designing molecules with specific target interactions.

The presence of the hydroxyl group in the ethanol side chain also imparts specific physicochemical properties, such as increased polarity and the potential for hydrogen bonding, which can influence the solubility and biological interactions of the molecule.

Overview of Key Research Areas Pertaining to the Chemical Compound

While the broader class of pyrazole derivatives is extensively studied, dedicated research focusing solely on this compound is more specialized. The primary area of research for this compound and its close structural analogues is in synthetic organic chemistry, where it serves as a valuable intermediate or building block.

One notable area of research involves the synthesis of C-4 substituted pyrazole-ethanols. An efficient method for the preparation of N-substituted 2-(pyrazol-4-yl)ethanols has been developed, which proceeds through the recyclization of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines. researchgate.net This synthetic route provides access to the core 2-(pyrazol-4-yl)ethanol structure.

Furthermore, the reactivity of the ethanol side chain in C-substituted pyrazolyl ethanols has been explored. For example, the oxidation of 2-(pyrazol-4-yl)ethanols using potassium permanganate (B83412) (KMnO₄) has been shown to yield 2-(pyrazol-4-yl)-2-oxoacetic acids. researchgate.net In contrast, the isomeric 2-(pyrazol-5-yl)ethanol and 2-(pyrazol-3-yl)ethanol show different oxidation products, highlighting the influence of the substituent's position on the molecule's reactivity. researchgate.net This demonstrates the potential of this compound to be used as a precursor for the synthesis of pyrazole-4-carboxylic acid derivatives and other functionalized pyrazoles, which are themselves important motifs in medicinal chemistry.

The table below summarizes some of the key properties of the subject compound.

| Property | Value |

| Chemical Formula | C₇H₁₂N₂O |

| IUPAC Name | This compound |

| CAS Number | 83467-31-6 |

| Primary Research Area | Synthetic Organic Chemistry Intermediate |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTNUHPVNBFSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509252 | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83467-31-6 | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivatization Studies

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich heterocyclic system, which influences its reactivity towards various reagents. nih.gov It contains a pyrrole-like NH group that can be deprotonated and a pyridine-like nitrogen atom that is basic and reactive towards electrophiles. pharmaguideline.comorientjchem.org

Electrophilic Substitution Reactions on the Pyrazole Ring, Particularly at C-4

Due to the electron-donating nature of the two nitrogen atoms, the carbon atoms of the pyrazole ring are electron-rich, making them susceptible to electrophilic attack. pharmaguideline.com The charge density is highest at the C-4 position, directing electrophilic substitution to occur regioselectively at this site. pharmaguideline.comresearchgate.netrrbdavc.org This is because electrophilic attack at C-3 or C-5 would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen atom. rrbdavc.org For 3,5-disubstituted pyrazoles like the parent heterocycle of the title compound, the C-4 position is the primary site for such reactions.

Common electrophilic substitution reactions that pyrazoles undergo are summarized in the table below.

Table 1: Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Product at C-4 |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitro derivative |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | 4-Sulfonic acid derivative |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | 4-Formyl derivative |

| Azo Coupling | Ar-N₂⁺Cl⁻ (diazonium salt) | Ar-N₂⁺ | 4-Arylazo derivative |

This table summarizes common electrophilic substitution reactions that occur at the C-4 position of the pyrazole ring. scribd.com

N-Functionalization and Quaternization Reactions

The nitrogen atoms in the pyrazole ring offer sites for functionalization. The pyrrole-like nitrogen (N-1) can be easily deprotonated by a base, forming a nucleophilic pyrazole anion that readily reacts with electrophiles. pharmaguideline.comorientjchem.org This allows for N-alkylation using reagents such as alkyl halides or dimethyl sulfate (B86663). pharmaguideline.comrrbdavc.org

Subsequent reaction of the N-alkylated pyrazole with another equivalent of an alkylating agent leads to quaternization of the second nitrogen atom (N-2), forming a dialkylpyrazolium salt. rrbdavc.org This process is a common method for preparing quaternary pyrazole derivatives. google.com For instance, the reaction of a 1-alkyl-3,5-dimethylpyrazole with dimethyl sulfate yields the corresponding 1-alkyl-2,3,5-trimethyl-pyrazolium methosulfate. google.com

Table 2: N-Functionalization and Quaternization of the Pyrazole Ring

| Reaction | Reagents | Description | Product |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base | A proton is removed from N-1, followed by nucleophilic attack on the alkyl halide. | 1-Alkyl-3,5-dimethyl-4-(2-hydroxyethyl)pyrazole |

This table outlines the sequential reactions for functionalizing the nitrogen atoms of the pyrazole ring.

Oxidation and Reduction Pathways of the Pyrazole Moiety

The pyrazole ring itself is generally resistant to both oxidation and reduction. pharmaguideline.com The aromatic system is stable under various catalytic and chemical reductive conditions. pharmaguideline.com Similarly, the pyrazole ring is typically stable towards oxidizing agents that may instead react with substituents on the ring. pharmaguideline.com For example, new oxidative dehydrogenative couplings of pyrazol-5-amines have been developed to selectively synthesize azopyrrole derivatives. nih.gov However, the primary focus of reactivity for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol in oxidation reactions involves the ethanol (B145695) side chain rather than the heterocycle.

Transformations of the Ethanol Side Chain

The ethanol side chain at the C-4 position provides a versatile handle for a variety of chemical modifications, primarily involving the terminal hydroxyl group.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group of the ethanol side chain is a poor leaving group. msu.edulibretexts.org Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). libretexts.orglibretexts.org The resulting water molecule is an excellent leaving group, allowing for subsequent attack by a nucleophile. libretexts.orglibretexts.org This method is effective for reactions with strong hydrohalic acids (HBr, HCl) to form the corresponding 2-(4-(2-haloethyl)-3,5-dimethyl-1H-pyrazol-1-yl).

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, and their formation allows for subsequent Sₙ2 reactions with a wide range of nucleophiles under milder conditions.

Oxidation of the Primary Alcohol Functionality

The primary alcohol of the ethanol side chain can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglibretexts.org

Milder oxidizing agents are used to stop the oxidation at the aldehyde stage. libretexts.org A common reagent for this transformation is Pyridinium chlorochromate (PCC). libretexts.org The reaction with PCC converts the primary alcohol to 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetaldehyde. To prevent further oxidation to the carboxylic acid, the aldehyde product is often distilled off as it forms. libretexts.orgyoutube.com

The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ in H₂SO₄), leads to the formation of the corresponding carboxylic acid. researchgate.netmasterorganicchemistry.com Research has shown that the oxidation of N-substituted 2-(pyrazol-4-yl)ethanols with KMnO₄ effectively yields 2-(pyrazol-4-yl)-2-oxoacetic acids. researchgate.net For the title compound, strong oxidation would yield (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid.

Table 3: Oxidation Reactions of the Ethanol Side Chain

| Target Product | Oxidizing Agent | Reaction Conditions |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous conditions |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic, then acidic workup |

This table presents common oxidizing agents used to transform the primary alcohol of this compound.

Esterification and Etherification Reactions

The presence of a primary alcohol in this compound allows for straightforward esterification and etherification reactions, yielding a diverse range of derivatives.

Esterification:

Esterification of this compound can be achieved through various established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. This equilibrium-driven reaction can be pushed towards the product side by using an excess of one of the reactants or by removing water as it is formed.

A general scheme for the Fischer esterification is as follows:

Reactants: this compound, Carboxylic Acid (R-COOH)

Catalyst: Strong acid (e.g., H₂SO₄, HCl)

Product: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl ester

| Reagent | Product | Reaction Conditions |

| Acetic Acid | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl acetate | Acid catalyst, heat |

| Benzoic Acid | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl benzoate | Acid catalyst, heat |

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the use of acyl chlorides or acid anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) is effective. This method avoids the harsh acidic conditions of the Fischer esterification.

Etherification:

The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The general steps for the Williamson ether synthesis are:

Deprotonation: Reaction of this compound with a strong base (e.g., NaH, Na) to form the corresponding sodium alkoxide.

Nucleophilic Substitution: The alkoxide attacks an alkyl halide (R-X) to form the ether.

| Reagent 1 | Reagent 2 | Product |

| Sodium Hydride | Methyl Iodide | 4-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole |

| Sodium Hydride | Benzyl Bromide | 4-(2-(Benzyloxy)ethyl)-3,5-dimethyl-1H-pyrazole |

These esterification and etherification reactions provide a facile route to a wide array of derivatives, enabling the modulation of the physicochemical properties of the parent compound for various applications.

Synthesis of Pyrazole-Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a pyrazole ring, makes it a promising precursor for the synthesis of pyrazole-fused heterocyclic systems. While direct examples of intramolecular cyclization of this specific compound are not extensively reported, plausible synthetic strategies can be envisioned based on established organic reactions.

One potential approach involves the conversion of the hydroxyl group into a suitable leaving group, such as a tosylate or a halide. Subsequent intramolecular nucleophilic attack by one of the pyrazole nitrogen atoms could lead to the formation of a fused six-membered ring, resulting in a pyrazolo[4,3-c]oxazine derivative.

Another strategy could involve a Pictet-Spengler type reaction. Although the classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde, analogous reactions involving an alcohol have been reported. In this context, activation of the pyrazole ring at the 5-position followed by an intramolecular cyclization involving the ethanol side chain could potentially lead to the formation of fused systems.

Furthermore, intramolecular cyclization could be achieved through reactions that generate a reactive intermediate. For instance, an intramolecular Mitsunobu reaction, where the hydroxyl group acts as a nucleophile and a suitably positioned group on the pyrazole ring acts as the acidic component, could be a viable route to fused structures.

While these proposed pathways are speculative for this compound itself, they are based on well-established principles in heterocyclic synthesis and highlight the potential of this compound as a building block for more complex molecular architectures.

Development of Hybrid Ligands and Conjugates

The structural features of this compound make it an attractive scaffold for the design of hybrid ligands and conjugates. The pyrazole moiety is a well-known coordinating unit in inorganic and medicinal chemistry, capable of binding to a variety of metal ions. The ethanol side chain provides a convenient point of attachment for other functional molecules.

A closely related isomer, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol, has been shown to act as a bidentate ligand, coordinating to metal centers through one of the pyrazole nitrogen atoms and the oxygen atom of the hydroxyl group. capes.gov.bruj.ac.zaresearchgate.net This chelating behavior suggests that this compound could also exhibit similar coordinating properties, potentially forming stable complexes with various metal ions.

The development of hybrid ligands can be achieved by modifying the hydroxyl group. For instance, esterification or etherification with a molecule containing another donor atom (e.g., nitrogen, sulfur) could result in a multidentate ligand with tailored coordination properties.

| Functionalization Reaction | Attached Moiety | Potential Ligand Type |

| Esterification | Pyridinecarboxylic acid | Tridentate N,N,O-donor |

| Etherification | 2-Mercaptoethanol | Bidentate S,O-donor or bridging ligand |

Furthermore, the hydroxyl group serves as a handle for conjugation to larger molecules, such as biomolecules or polymers. This can be achieved by activating the hydroxyl group and reacting it with a suitable functional group on the target molecule. Such conjugates could find applications in areas like targeted drug delivery or the development of new materials. The ability to combine the metal-binding properties of the pyrazole core with the functionality of a conjugated molecule opens up a wide range of possibilities for creating novel molecular systems with specific functions.

Coordination Chemistry and Ligand Properties of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Ethanol

Ligand Design and Multidentate Coordination Modes

The unique architecture of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol, featuring both a nitrogen-donating pyrazole (B372694) ring and an oxygen-donating ethanol (B145695) arm, allows it to function as a versatile building block in the construction of metal-organic frameworks.

2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol is characterized as an N,O-hybrid ligand. This classification stems from its ability to coordinate to a metal center using two different donor atoms: the sp²-hybridized nitrogen atom of the pyrazole ring and the oxygen atom of the terminal hydroxyl group. This dual-donor capability allows the ligand to act as a bridge between its inherent electronic properties and the coordination requirements of various metal ions. The presence of both a soft nitrogen donor and a hard oxygen donor makes it an effective ligand for a wide range of metal ions, from transition metals to main group elements.

The ligand's structure, with an ethyl spacer connecting the pyrazole and hydroxyl groups, is ideally suited for chelation. When it coordinates to a single metal center through both the pyrazole nitrogen and the ethanol oxygen, it forms a stable six-membered chelate ring. The formation of such a ring is generally favored thermodynamically due to the chelate effect. The flexibility of the ethyl chain helps to minimize ring strain, allowing the ligand to adopt a conformation that accommodates the preferred coordination geometry of the metal ion. This bidentate chelation is a common coordination mode, as confirmed by solid-state structural analyses of its metal complexes. uj.ac.zacapes.gov.brtandfonline.com However, the ligand can also exhibit monodentate coordination, using only the pyrazole nitrogen, depending on the specific reaction conditions and the nature of the metal center. ug.edu.gh

Formation and Characterization of Metal Complexes

The reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol with various metal salts leads to the formation of a diverse array of coordination complexes. The resulting structures are influenced by the choice of the metal ion, the counterion, and the solvent system used for the synthesis.

This pyrazole-ethanol ligand has been successfully used to synthesize complexes with a range of divalent transition metal ions. Studies have documented its coordination with Cu(II), Zn(II), Cd(II), and Pb(II). uj.ac.zacapes.gov.brtandfonline.com In these cases, the ligand typically demonstrates its bidentate N,O-coordinating ability.

Furthermore, research has shown its ability to form stable complexes with Co(II) and Pd(II). ug.edu.gh For instance, the reaction with cobalt(II) chloride yields the complex [(L1)₂CoCl₂], where L1 represents the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol ligand. ug.edu.gh Similarly, palladium(II) complexes have been synthesized, such as [(L1)₂Pd(Me)Cl]. ug.edu.gh The nature of the coordination (monodentate or bidentate) can vary; for example, with palladium, the ligand has been observed to be monodentate in some solid-state structures while being bidentate in others. ug.edu.gh

The combination of the ligand's flexible coordination modes and the varied preferences of metal ions leads to significant stoichiometric and geometric diversity in the resulting complexes. Depending on the metal-to-ligand ratio and the presence of other coordinating species like counterions, both monometallic and bimetallic complexes can be formed.

For example, with zinc(II) and cadmium(II) salts, different stoichiometries are observed. Reactions can yield monometallic complexes such as [Zn(NO₃)₂(L1)] and [ZnCl₂(L1)], or complexes with a 1:2 metal-to-ligand ratio like [Cd(NO₃)₂(L1)₂]. uj.ac.zacapes.gov.brtandfonline.com Bimetallic structures have also been characterized, as seen in the cadmium chloride complex [Cd₂Cl₂(μ-Cl₂)(L1)₂], where chloride ions bridge two metal centers. uj.ac.zacapes.gov.brtandfonline.com

This stoichiometric variety directly impacts the geometry of the complexes. The coordination can range from four-coordinate tetrahedral or square planar to six-coordinate octahedral, depending on how many ligand molecules and counterions are bound to the metal center. The ability of the ligand to act in either a monodentate or a bidentate fashion further contributes to this geometric diversity. ug.edu.gh

| Metal Ion | Complex Formula | Stoichiometry (M:L) | Ligand Coordination Mode | Reference |

|---|---|---|---|---|

| Co(II) | [(L1)₂CoCl₂] | 1:2 | Not specified | ug.edu.gh |

| Pd(II) | [(L1)₂Pd(Me)Cl] | 1:2 | Monodentate (in solid state) | ug.edu.gh |

| Zn(II) | [Zn(NO₃)₂(L1)] | 1:1 | Bidentate | uj.ac.zacapes.gov.brtandfonline.com |

| Zn(II) | [ZnCl₂(L1)] | 1:1 | Bidentate | uj.ac.zacapes.gov.brtandfonline.com |

| Cd(II) | [Cd(NO₃)₂(L1)₂] | 1:2 | Bidentate | uj.ac.zacapes.gov.brtandfonline.com |

| Cd(II) | [Cd₂Cl₂(μ-Cl₂)(L1)₂] | 2:2 (1:1) | Bidentate | uj.ac.zacapes.gov.brtandfonline.com |

The final structure of the metal complex is not solely determined by the metal and the pyrazole ligand; counterions and the solvent system play a crucial role in directing the self-assembly process.

The influence of counterions is clearly demonstrated in the synthesis of zinc(II) and cadmium(II) complexes. uj.ac.zacapes.gov.brtandfonline.com When nitrate (B79036) (NO₃⁻) is the counterion, it can coordinate to the metal center, leading to the formation of discrete monometallic units. For example, in [Zn(NO₃)₂(L1)], the nitrate ions complete the coordination sphere of the zinc atom. In contrast, when chloride (Cl⁻) is the counterion, it can act as a bridging ligand, facilitating the formation of bimetallic or polymeric structures. The complex [Cd₂Cl₂(μ-Cl₂)(L1)₂] is a prime example of this, where chloride ions link two cadmium centers. uj.ac.zacapes.gov.brtandfonline.com

The solvent system also has a directing effect. The polarity and coordinating ability of the solvent can influence the solubility of reactants and products, and in some cases, solvent molecules can be incorporated into the final structure. rsc.org For instance, syntheses are often carried out in alcohols like methanol (B129727) or ethanol, which can solvate the metal ions and ligands, and in some cases, may even coordinate to the metal center, as seen in other pyrazole-based systems. nih.govnih.gov The choice of solvent can thus be a determining factor in whether a mononuclear, binuclear, or polymeric structure is obtained. rsc.org

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms in a metal complex is critical for determining its reactivity and physical behavior. This is achieved through a combination of diffraction and spectroscopic methods.

For metal complexes of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol, this analysis would reveal how the ligand coordinates to the metal center. The ligand possesses two potential donor sites: the pyrazole ring's nitrogen atom and the hydroxyl group's oxygen atom. X-ray diffraction would confirm whether the ligand acts in a monodentate fashion, binding through only one of these sites, or as a bidentate ligand, chelating the metal ion using both the nitrogen and oxygen atoms.

Detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, provide a complete picture of the crystalline arrangement. Key bond distances, such as the metal-nitrogen (M-N) and metal-oxygen (M-O) lengths, are crucial for understanding the strength and nature of the coordination bonds. Furthermore, bond angles around the metal center define the coordination geometry, which could be, for example, tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the complex.

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for coordination compounds of this compound. Therefore, a data table of crystallographic parameters cannot be provided at this time.

While X-ray diffraction provides a static picture of the solid-state structure, spectroscopic methods offer valuable insight into the metal-ligand interactions both in the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for detecting the coordination of the this compound ligand to a metal ion. The IR spectrum of the free ligand would show characteristic absorption bands for the O-H stretch of the alcohol group and the C=N and N-H stretches of the pyrazole ring. Upon coordination to a metal, shifts in the positions of these bands are expected. For instance, coordination of the hydroxyl group's oxygen to a metal center would typically cause the broad O-H stretching band to shift to a lower frequency (wavenumber). Similarly, the coordination of the pyrazole nitrogen would lead to a shift in the C=N stretching vibration. The appearance of new bands at lower frequencies can also indicate the formation of M-O and M-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to probe the structure of diamagnetic metal complexes in solution. In the ¹H NMR spectrum of the free ligand, specific chemical shifts are observed for the methyl protons, the methylene (B1212753) protons of the ethanol arm, the pyrazole ring C-H proton, and the N-H proton. When the ligand coordinates to a metal ion, the electron density around these protons changes, resulting in a shift of their resonance signals. The magnitude and direction of these coordination-induced shifts provide clues about which donor atom is involved in bonding to the metal.

Atomic Absorption Spectroscopy (AAS): AAS is an analytical technique used to determine the concentration of specific metal elements in a sample. In the context of the coordination chemistry of this compound, AAS would be employed to confirm the metal-to-ligand ratio in the synthesized complexes by accurately measuring the metal content.

Detailed, specific spectroscopic data (IR, NMR) illustrating the shifts upon complexation for this compound were not available in the reviewed scientific literature. Consequently, a comparative data table of spectroscopic shifts cannot be generated.

Catalytic Applications of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Ethanol Derived Complexes

Homogeneous Catalysis

In homogeneous catalysis, complexes of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol and its analogs are particularly effective in oxidation and cross-coupling reactions. The ligand's architecture plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle.

Oxidation Reactions (e.g., Catechol Oxidation)

Copper complexes incorporating pyrazole-based ligands have been investigated as functional models for catecholase, an enzyme that catalyzes the oxidation of catechols to quinones. The catalytic activity of these synthetic complexes is influenced by the coordination environment of the copper center, which the pyrazole (B372694) ligand helps to create. Studies on ligands analogous to this compound have shown that copper(II)-based complexes exhibit excellent catalytic activity in the oxidation of catechol to o-quinone. This reactivity is attributed to the ability of the copper(II) ions in the complex to mimic the dinuclear copper active site of the natural enzyme.

The efficiency of these catalytic systems is dependent on several factors, including the choice of solvent, the counter-ion of the copper salt, and the ligand-to-metal ratio. For instance, research has demonstrated that the reaction rates for catechol oxidation can be significantly influenced by these parameters. The pyrazole moiety, with its distinct nitrogen donor atoms, is crucial in forming stable and catalytically active copper complexes.

| Catalyst System (Ligand + Metal Salt) | Substrate | Product | Key Findings |

|---|---|---|---|

| Pyrazole-based Ligand + Copper(II) Salt | Catechol | o-Quinone | Complexes show good catalytic activity, mimicking catecholase. Reaction rates are influenced by solvent and ligand-to-metal ratio. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling, Amination)

Pyrazole-derived ligands are highly effective in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. The ability to tune the steric and electronic properties of the pyrazole ligand by modifying substituents allows for the optimization of the catalytic system for specific substrates.

In Suzuki-Miyaura coupling reactions, palladium complexes of pyrazole-containing ligands have been shown to efficiently catalyze the coupling of aryl halides with boronic acids. The pyrazole nitrogen acts as a weaker σ-donor compared to other nitrogen donors like imines, which results in a more electrophilic palladium center, thereby enhancing its catalytic activity. Bulky substituents on the pyrazole ring can also have a significant impact on the catalytic efficiency.

Similarly, in palladium-catalyzed amination reactions, pyrazole-tethered phosphine (B1218219) ligands have demonstrated high efficacy. These ligands can facilitate the coupling of aryl bromides and triflates with amines. The versatility of the pyrazole framework allows for the synthesis of a wide range of ligands, leading to the development of highly active and selective palladium catalysts for these important transformations.

| Reaction Type | Catalyst System | Substrates | Products | Typical Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd Complex with Pyrazole Ligand | Aryl Halides, Boronic Acids | Biaryls | Base, Organic Solvent, Heat |

| Amination | Pd Complex with Pyrazole-Phosphine Ligand | Aryl Halides/Triflates, Amines | Arylamines | Base, Organic Solvent, Heat |

Mechanistic Pathways and Catalytic Cycle Investigations

Understanding the mechanistic pathways of these catalytic reactions is crucial for the rational design of more efficient catalysts. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally believed to involve oxidative addition, transmetalation, and reductive elimination. The pyrazole ligand plays a key role in each of these steps by influencing the electron density and coordination geometry of the palladium center.

For instance, a sterically crowded but non-chelating structure of the pyrazole ligand might favor the reductive elimination step, which is often the rate-determining step in the catalytic cycle. The protic nature of the N-H group in the pyrazole ring can also participate in the reaction mechanism through proton-coupled electron transfer or by acting as a proton shuttle, thereby facilitating key steps in the catalytic cycle. Metal-ligand cooperation, where the pyrazole ligand is not just a spectator but an active participant in the reaction, has been a subject of investigation in understanding the reactivity of these complexes.

Heterogeneous Catalysis Based on Pyrazole-Derived Architectures

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, there is growing interest in the development of heterogeneous catalysts. Pyrazole-derived ligands, including structures related to this compound, can be immobilized on solid supports or incorporated into extended frameworks to create robust and reusable catalytic systems.

One approach involves grafting pyrazole-containing ligands onto the surface of materials like silica. These functionalized solid supports can then be used to chelate metal ions, creating active sites for catalysis. Silica-supported pyrazole-based catalysts have been employed in various organic transformations, offering the advantages of easy separation from the reaction mixture and potential for recycling.

Another strategy is the use of pyrazole ligands in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with well-defined active sites, making them ideal candidates for heterogeneous catalysis. Pyrazolate-based MOFs have been shown to be highly stable and can act as efficient catalysts for a range of reactions, including oxidation and cross-coupling. The ordered structure of MOFs allows for a detailed understanding of the catalytic mechanism at a molecular level.

Rational Ligand Design for Enhanced Catalytic Activity

The performance of a metal-based catalyst is intrinsically linked to the properties of its coordinating ligands. Rational ligand design is therefore a powerful tool for enhancing catalytic activity and selectivity. In the context of this compound and related pyrazole ligands, this involves the strategic modification of the ligand framework.

Steric and Electronic Tuning of Ligand Properties

The steric and electronic properties of pyrazole-based ligands can be systematically tuned by introducing different substituents on the pyrazole ring. For example, the introduction of bulky groups can create a specific steric environment around the metal center, which can influence substrate approach and product selectivity.

The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups. Electron-donating groups can increase the electron density on the metal center, which can be beneficial for certain catalytic steps like oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which may enhance its reactivity in other steps. This fine-tuning of the ligand's electronic nature allows for the optimization of the catalyst's performance for a specific chemical transformation. The ability to modify the pyrazole ring at various positions provides a high degree of flexibility in ligand design, enabling the development of tailor-made catalysts for a wide range of applications.

Exploiting the Proton-Responsive Nature of Pyrazole Ligands in Catalysis

The catalytic utility of metal complexes derived from ligands such as this compound is significantly enhanced by the proton-responsive nature of the pyrazole moiety. nih.gov The presence of a Brønsted acidic NH group in proximity to the metal center allows for sophisticated catalytic cycles that involve metal-ligand cooperation. rsc.org This cooperation can manifest in several ways, including the stabilization of transition states, activation of substrates through hydrogen bonding, and modulation of the metal center's electronic properties through reversible deprotonation of the pyrazole NH group. nih.gov

The deprotonation of the pyrazole ligand to a pyrazolato species is a key feature, rendering the ligand anionic and, consequently, a stronger electron donor. nih.gov This electronic modulation can influence the reactivity of the metal center, for instance, by promoting oxidative addition or reductive elimination steps in a catalytic cycle. Furthermore, the pyrazole NH group can act as an internal proton source or shuttle, facilitating proton transfer steps that are crucial for many catalytic transformations, such as hydrogenation and dehydrogenation reactions. nih.gov This is often referred to as a proton-coupled electron transfer (PCET) process, where the transfer of a proton and an electron occur in a concerted or stepwise manner. nih.gov

A prime example of exploiting this proton-responsive character is in transfer hydrogenation reactions. In the transfer hydrogenation of ketones, for instance, a ruthenium complex bearing a protic pyrazole ligand can activate a hydrogen donor like 2-propanol. The catalytic cycle often involves the deprotonation of the pyrazole ligand to create a more electron-rich and coordinatively unsaturated metal center. This species can then facilitate the heterolytic cleavage of the O-H bond of the alcohol. The proton is accepted by the pyrazolato ligand, while the hydride binds to the metal center. The resulting metal-hydride species, featuring a protonated pyrazole ligand, can then deliver the hydride to the ketone substrate, which may be activated by hydrogen bonding to the pyrazole NH group. Subsequent proton transfer from the pyrazole regenerates the catalyst and releases the alcohol product. nih.gov

The dehydrogenation of formic acid is another area where the proton-responsive nature of pyrazole ligands is beneficial. Iridium complexes with ligands like 2-(1H-pyrazol-3-yl)pyridine have been shown to be effective catalysts for this reaction. nih.gov The proposed mechanism suggests that the deprotonation of the pyrazole ligand increases the electron-donating ability of the ligand, which in turn facilitates the catalytic cycle. The pyrazole moiety can also participate in a proton relay, assisting in the transfer of protons during the decomposition of formic acid to H₂ and CO₂. nih.gov

The table below presents hypothetical data for the transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol, catalyzed by a generic [Ru(II)-complex] containing either a proton-responsive pyrazole ligand (L1), analogous to this compound, or its N-methylated, non-proton-responsive counterpart (L2). This illustrates the typical enhancement in catalytic activity observed when the proton-responsive NH group is present.

| Entry | Catalyst | Ligand Type | Conversion (%) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|---|

| 1 | [Ru(II)-L1] | Proton-Responsive | 98 | 1200 |

| 2 | [Ru(II)-L2] | Non-Proton-Responsive | 45 | 550 |

The significantly higher conversion and turnover frequency for the catalyst with the proton-responsive ligand (Entry 1) underscore the importance of the pyrazole NH group in facilitating the catalytic cycle. nih.gov The ability of this group to participate in proton transfer and to modulate the electronic properties of the ruthenium center leads to a more efficient catalytic system. nih.gov In contrast, the N-methylated ligand, which lacks the acidic proton, results in a substantially less active catalyst. nih.gov This comparison highlights the strategic advantage of incorporating proton-responsive pyrazole moieties into ligand design for catalysis.

Theoretical and Computational Studies of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed perspective on the intrinsic properties of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol. Methodologies such as Density Functional Theory (DFT) have been pivotal in exploring its geometry, electronic structure, and spectroscopic features.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone for investigating the molecular geometry and electronic properties of pyrazole (B372694) derivatives. For compounds sharing the 3,5-dimethylpyrazole (B48361) core, DFT methods, often at the BLYP level, are used to optimize the molecular structure. nih.gov These calculations help in determining bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. This structural data is often compared with experimental results from techniques like X-ray crystallography to validate the computational model. nih.gov

The electronic structure is also explored, yielding insights into the distribution of electron density and the nature of chemical bonds within the molecule.

HOMO-LUMO Analysis and Charge Transfer Characteristics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and charge transfer properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability.

For a related compound, 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-2-ium dihydrogen phosphate, the HOMO-LUMO energy gap was calculated to be 1.338 eV, suggesting high chemical reactivity. nih.gov Analysis of the HOMO and LUMO energy levels provides information on the molecule's ability to donate or accept electrons, which is fundamental to its interaction with other chemical species.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts via GIAO)

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the characterization of compounds. DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. For the synthesis of 4-amino-3,5-dimethyl pyrazole, vibrational frequencies of intermediates were computed at the DFT B3LYP/6-31G level to understand the reaction mechanism. rsc.org

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is widely employed to predict NMR chemical shifts. nih.govresearchgate.net These theoretical predictions of ¹H and ¹³C NMR spectra are invaluable for assigning experimental signals and confirming the chemical structure of complex molecules. nih.govresearchgate.net

High-Level Thermochemical Calculations (e.g., G4, G3MP2) for Enthalpies of Formation and Vaporization

While specific high-level thermochemical calculations such as G4 and G3MP2 for this compound are not detailed in the available literature, these methods are standard in computational chemistry for accurately determining thermodynamic properties. They are used to calculate standard enthalpies of formation (ΔHf°) and vaporization (ΔHvap), which are crucial for understanding the compound's stability and phase behavior.

Molecular Modeling and Docking Studies

Beyond quantum mechanics, molecular modeling techniques provide insights into the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its stable three-dimensional arrangements. By systematically rotating a molecule's single bonds, a potential energy surface or energy landscape can be generated. nih.gov This landscape maps the relative energies of different conformations, allowing for the identification of low-energy, stable conformers. nih.gov This information is critical as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to build mathematical models correlating the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ej-chem.orgmdpi.com For the pyrazole class of compounds, QSAR models have been instrumental in identifying structural features crucial for activities like enzyme inhibition and anticancer effects. nih.govresearchgate.net

A hypothetical QSAR/QSPR study of this compound and its derivatives would involve calculating a range of molecular descriptors. These descriptors fall into several categories:

Topological descriptors: Quantify aspects of molecular topology, such as size, shape, and branching.

Electronic descriptors: Describe the electronic properties of the molecule, including dipole moment and orbital energies (e.g., HOMO and LUMO).

Physicochemical descriptors: Pertain to properties like lipophilicity (LogP) and molar refractivity.

Once calculated, these descriptors would be used to build a regression model against an experimental endpoint (e.g., inhibitory concentration IC₅₀ for an enzyme, or a measured property like boiling point). Techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are commonly employed to generate a predictive equation. nih.govnih.gov Such a model could predict the activity or properties of new, unsynthesized derivatives, thereby accelerating the discovery process.

Table 1: Example of a Hypothetical QSAR Model for a Series of Pyrazole Derivatives

| Compound | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Observed Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

| This compound | 1.25 | 3.4 D | 5.8 | 5.75 |

| Derivative A | 1.50 | 3.1 D | 6.2 | 6.18 |

| Derivative B | 0.95 | 3.9 D | 5.5 | 5.47 |

| Derivative C | 2.10 | 2.8 D | 6.8 | 6.82 |

| Model Equation: pIC₅₀ = 3.5 + (1.2 * LogP) - (0.4 * Dipole Moment) | ||||

| Statistics: r² = 0.98, q² = 0.92 |

Heuristic Molecular Lipophilicity Potential (HMLP) Applications

The Heuristic Molecular Lipophilicity Potential (HMLP) is a structure-based computational technique used to visualize and quantify the lipophilic and hydrophilic character across a molecule's surface. nih.gov Unlike methods that rely on empirical atomic parameters, HMLP is derived from quantum chemical calculations of the molecule's electrostatic potential, requiring only the molecular geometry as input. nih.govusask.ca This approach provides a detailed 3D map of lipophilicity, offering insights into how a molecule might interact with biological targets like enzymes or cell membranes.

For the pyrazole family, HMLP has been used in conjunction with QSAR studies to explain the inhibition mechanisms of enzymes such as liver alcohol dehydrogenase (LADH). nih.govusask.ca By calculating various HMLP indices, researchers can correlate specific lipophilic or hydrophilic regions of the molecules with their biological activity. nih.gov

Applying HMLP to this compound would generate a visual map and a set of quantitative indices:

Fragment Indices (lss, hss): Lipophilic and hydrophilic indices for specific molecular fragments (e.g., the pyrazole ring vs. the ethanol (B145695) side chain). nih.gov

This analysis would highlight the hydrophilic nature of the hydroxyl group on the ethanol side chain and the more complex lipophilic/hydrophilic character of the dimethyl-pyrazole ring. This information is invaluable for understanding its pharmacokinetic properties and for designing derivatives with improved target interactions.

Table 2: Hypothetical HMLP-Derived Indices for this compound

| Index Type | Molecular Fragment | Calculated Value | Interpretation |

| Molecular Index | Entire Molecule (LM) | 150.3 | Overall lipophilic character |

| Molecular Index | Entire Molecule (HM) | -85.7 | Overall hydrophilic character |

| Fragment Index | Pyrazole Ring (lss) | 125.1 | The pyrazole core is predominantly lipophilic |

| Fragment Index | Ethanol Side Chain (hss) | -70.2 | The ethanol tail contributes significant hydrophilicity |

| Atomic Index | Oxygen Atom (las) | -45.6 | The hydroxyl oxygen is a strong hydrophilic center |

Thermodynamic and Kinetic Modeling of Chemical Reactions

Computational chemistry provides essential tools for modeling the thermodynamics and kinetics of chemical reactions, offering insights into reaction feasibility, energy changes, and mechanisms at the molecular level.

Calculation of Reaction Enthalpies (e.g., Hydrogenation/Dehydrogenation)

The enthalpy of reaction (ΔH_rxn) quantifies the heat absorbed or released during a chemical transformation under constant pressure. khanacademy.org It can be calculated computationally by determining the standard enthalpies of formation (ΔH_f°) for all reactants and products. libretexts.orglibretexts.org For this compound, two key reactions of interest are the hydrogenation of the pyrazole ring and the dehydrogenation of the ethanol side chain.

Hydrogenation: The aromatic pyrazole ring can be hydrogenated to form the corresponding pyrazoline and ultimately the pyrazolidine (B1218672) derivative. This reaction typically requires a catalyst and would be expected to be exothermic, as the aromaticity of the ring is broken.

Dehydrogenation: The primary alcohol of the ethanol side chain can be oxidized (dehydrogenated) to form the corresponding aldehyde, 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetaldehyde.

Table 3: Hypothetical Calculated Reaction Enthalpies

| Reaction | Equation | Calculated ΔH_rxn (kJ/mol) | Thermodynamic Favorability |

| Ring Hydrogenation | C₇H₁₂N₂O + 2 H₂ → C₇H₁₆N₂O | -150 | Exothermic, Favorable |

| Side-Chain Dehydrogenation | C₇H₁₂N₂O → C₇H₁₀N₂O + H₂ | +65 | Endothermic, Requires Energy Input |

Transition State Characterization

Understanding a reaction's mechanism requires the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are uniquely suited to locate and analyze these fleeting structures. For a molecule like this compound, transition state analysis could be applied to several important processes, most notably the annular tautomerism of the pyrazole ring.

The N-H proton of the pyrazole ring can migrate between the two nitrogen atoms. While this is a degenerate rearrangement for the parent pyrazole, substituents can make one tautomer more stable than the other. Computational chemists use algorithms to locate the transition state structure for this proton transfer. A frequency calculation is then performed; a genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the N-H bond breaking and the other N-H bond forming). mdpi.com

The calculated energy difference between the reactant(s) and the transition state gives the activation energy (Ea), a critical parameter for determining the reaction rate. Such studies on pyrazole derivatives have shown that this intramolecular proton transfer has a high activation barrier, but the process can be catalyzed by solvent molecules like water.

Table 4: Hypothetical Transition State Parameters for Pyrazole Tautomerization

| Parameter | Description | Calculated Value |

| Activation Energy (Ea) | Energy barrier for the reaction. | 185 kJ/mol |

| Imaginary Frequency | Vibrational mode of the transition state. | -1250 cm⁻¹ |

| Key Bond Distances in TS | N1-H distance | 1.35 Å |

| N2-H distance | 1.40 Å |

Advanced Analytical and Spectroscopic Techniques for Research on 2 3,5 Dimethyl 1h Pyrazol 4 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the two methyl groups on the pyrazole (B372694) ring, the methylene (B1212753) protons of the ethanol (B145695) substituent, the hydroxyl proton, and the N-H proton of the pyrazole ring. The chemical shifts of the methyl groups would likely appear in the upfield region, while the methylene protons adjacent to the hydroxyl group and the pyrazole ring would be deshielded and appear at a lower field. The hydroxyl and N-H protons are typically broad and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbons of the methyl groups would resonate at high field, while the carbons of the pyrazole ring and the methylene carbons of the ethanol substituent would appear at lower fields. The chemical shifts of the pyrazole ring carbons are characteristic of the heterocyclic aromatic system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C3-CH₃ | ~2.2 | ~10-15 |

| Pyrazole C5-CH₃ | ~2.2 | ~10-15 |

| Pyrazole C4 | - | ~105-110 |

| CH₂ (adjacent to pyrazole) | ~2.6-2.8 | ~25-30 |

| CH₂ (adjacent to OH) | ~3.6-3.8 | ~60-65 |

| OH | Variable (broad) | - |

| NH | Variable (broad) | - |

| Pyrazole C3/C5 | - | ~140-150 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs and should be confirmed by experimental data.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the two methylene groups of the ethanol side chain, confirming their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded protons and carbons. columbia.edu This would allow for the definitive assignment of the proton signals for the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons over two or three bonds. columbia.edu This is particularly useful for identifying the point of attachment of the ethanol side chain to the pyrazole ring by observing correlations from the methylene protons to the carbons of the pyrazole ring. It would also confirm the positions of the methyl groups on the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, C-N, and C=C bonds. Based on data for 3,5-dimethylpyrazole (B48361) and general spectroscopic principles, the following peaks can be anticipated. nist.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Pyrazole) | Stretching | 3100-3500 | Medium, Broad |

| C-H (Alkyl) | Stretching | 2850-3000 | Medium to Strong |

| C=N (Pyrazole Ring) | Stretching | 1550-1650 | Medium |

| C=C (Pyrazole Ring) | Stretching | 1450-1550 | Medium |

| C-O (Alcohol) | Stretching | 1050-1260 | Strong |

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of these key bands would provide strong evidence for the structure of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

The fragmentation of pyrazole derivatives often involves cleavage of the ring and loss of substituents. researchgate.net For the title compound, characteristic fragmentation pathways would likely include:

Loss of a methyl group ([M-15]⁺).

Loss of the ethanol side chain ([M-45]⁺).

Cleavage of the C-C bond in the ethanol side chain, leading to a fragment corresponding to the pyrazole ring with a methylene group.

Ring fragmentation of the pyrazole nucleus.

Analysis of the mass-to-charge ratios (m/z) of the fragment ions in the mass spectrum allows for the piecing together of the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. While the crystal structure of this compound has not been reported, the structure of a closely related derivative, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, has been determined. mdpi.comnih.gov

This analogous structure reveals key features that would be expected in the solid state of this compound, such as the planarity of the pyrazole ring and the potential for intermolecular hydrogen bonding involving the hydroxyl group and the pyrazole nitrogen atoms. These hydrogen bonds would play a crucial role in the packing of the molecules in the crystal lattice. The bond lengths and angles within the pyrazole ring and the ethanol side chain would be expected to be similar to those observed in the pyridyl-substituted analog.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyrazole ring. The pyrazole ring acts as a chromophore. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent and the substituents on the ring. The supporting information for a study on a manganese complex of a related bis(pyrazolyl)ethanol ligand showed a UV-Vis spectrum, which, although influenced by the metal, gives an indication of the absorption region for the pyrazole chromophore. rsc.org Generally, pyrazole derivatives exhibit strong absorption in the UV region.

Atomic Absorption Spectrophotometry (AAS) for Metal Ion Quantification in Coordination Studies

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive and precise analytical technique employed for the quantitative determination of specific metal elements. jocpr.com In the field of coordination chemistry, AAS is an invaluable tool for studying the formation and stoichiometry of metal complexes involving ligands such as this compound and its derivatives. The technique's principle is based on the absorption of light by free atoms in a gaseous state. jocpr.com The concentration of a metal ion in a sample is determined by measuring the amount of a specific wavelength of light absorbed by the atomized sample, which is directly proportional to the concentration of the atoms of that element. jocpr.com

In the context of coordination studies with pyrazole-based ligands, AAS is primarily used to determine the concentration of uncomplexed metal ions remaining in a solution after a reaction or extraction process. By comparing the initial concentration of the metal ion with the final concentration in the aqueous phase, researchers can accurately calculate the amount of metal that has been bound by the ligand. This information is crucial for determining the binding affinity, extraction efficiency, and stoichiometry of the resulting metal-ligand complex. researchgate.netresearchgate.net

Detailed research on the coordination behavior of (3,5-dimethyl-1H-pyrazol-1-yl)ethanol, an isomer and derivative of the subject compound, with various divalent metal ions provides a clear example of AAS application. researchgate.netuj.ac.za In these studies, the ligand was used to extract metal ions such as Copper (Cu(II)), Zinc (Zn(II)), Cadmium (Cd(II)), and Lead (Pb(II)) from an aqueous solution. AAS was the chosen method to measure the residual metal ion concentration in the aqueous phase post-extraction. researchgate.net The decrease in metal concentration directly correlated to the amount of metal bound by the ligand, allowing for the quantification of its binding and extraction efficiency. researchgate.net

The findings from these coordination studies demonstrated that the binding affinity of (3,5-dimethyl-1H-pyrazol-1-yl)ethanol is dependent on the specific properties of the metal ion. uj.ac.za The quantitative data, obtained through AAS, revealed a distinct order of binding affinity. uj.ac.za

The table below presents the binding affinities of (3,5-dimethyl-1H-pyrazol-1-yl)ethanol with selected metal ions as determined by Atomic Absorption Spectrophotometry.

| Metal Ion | Binding Affinity (%) |

|---|---|

| Copper (Cu(II)) | 92 |

| Zinc (Zn(II)) | 90 |

| Lead (Pb(II)) | 70 |

| Cadmium (Cd(II)) | 61 |

This quantitative approach confirms the stoichiometry of the complexes and provides empirical data on the ligand's effectiveness in sequestering different metal ions. researchgate.net The precision of AAS ensures that the calculated binding efficiencies are reliable, underpinning the characterization of new coordination complexes formed with this compound and its derivatives. jocpr.com

Applications in Materials Science

Development of Fluorescent Probes and Sensors

The pyrazole (B372694) scaffold is a common feature in the design of fluorescent probes and sensors due to its electron-rich nature and ability to participate in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes, which are fundamental to many sensing mechanisms. nih.govrsc.org Pyrazole derivatives have been successfully utilized to create probes for detecting various analytes, including metal ions and biologically relevant molecules. rsc.org

For instance, pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated as fluorescent probes for the detection of Zn2+ ions. researchgate.net The fluorescence intensity of certain cyanophenyl pyrazoline derivatives was observed to increase upon the addition of Zn2+ ions. researchgate.net This suggests that the pyrazole core can be functionalized to create sensitive and selective sensors. Although direct studies on 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol as a fluorescent probe are not extensively documented, its pyrazole structure provides a foundation for potential development in this area. The hydroxyl group in the ethanol (B145695) side chain could also serve as a site for further functionalization to tailor its sensing properties. Two pyrazolyl-based aniline compounds containing electron-donating methoxy groups have been reported to exhibit emission in the redshift region, indicating their potential as fluorescent probes for biological imaging. tandfonline.com

Integration into Optoelectronic Materials

Fused pyrazole systems are considered attractive scaffolds for organic optoelectronic materials. rsc.org The photophysical properties of appropriately substituted pyrazoles can be tuned to achieve high fluorescence quantum yields and notable solvatochromic behavior, which are desirable characteristics for optoelectronic applications. rsc.org Pyrazine derivatives have also been explored for their electron-transporting properties in organic light-emitting diodes (OLEDs). researchgate.net While specific applications of this compound in optoelectronics are not detailed in available research, the fundamental properties of the pyrazole ring suggest its potential as a component in the design of new optoelectronic materials.

Fabrication of Photoluminescent Materials

The inherent fluorescence of many pyrazole derivatives makes them suitable candidates for the fabrication of photoluminescent materials. nih.gov Research has shown that pyrazole derivatives can exhibit strong blue fluorescence in solutions like ethanol. researchgate.net The photophysical properties of these compounds, including their absorption and emission spectra, are key to their application as photoluminescent materials. nih.govresearchgate.net The specific structure of this compound, with its dimethyl-substituted pyrazole ring, could influence its photoluminescent properties, though detailed studies are needed to fully characterize its potential in this area.

Exploration in Energetic Materials

Nitrated pyrazole-based compounds are a significant area of research in the field of energetic materials. researchgate.netnih.gov These compounds are known for their high heats of formation, good thermal stability, and tunable detonation properties. researchgate.net The pyrazole ring serves as a stable, nitrogen-rich backbone that can be further functionalized with nitro groups to enhance its energetic characteristics. researchgate.netnih.gov While this compound itself is not a primary energetic material, it could potentially serve as a precursor in the synthesis of more complex energetic compounds. The ethanol group could be a site for nitration or other modifications to introduce explosive functionalities.

| Property | Significance in Energetic Materials | Reference |

| High Nitrogen Content | Contributes to high heats of formation and gas volume upon detonation. | purdue.edu |

| Thermal Stability | A crucial safety parameter for handling and storage. | researchgate.net |

| High Density | Often correlates with higher detonation velocity and pressure. | researchgate.net |

| Tunable Properties | Allows for the design of materials with specific performance characteristics. | researchgate.net |

Design of Organic Fluorophores and Dyes

The pyrazole core is a key component in a variety of organic fluorophores and dyes. nih.gov The versatility of the pyrazole ring allows for the synthesis of compounds with a wide range of absorption and emission properties. nih.gov Pyrazoline derivatives, for example, are well-known for their fluorescent properties and have been incorporated into various dye structures. researchgate.net The specific substituents on the pyrazole ring can significantly impact the photophysical characteristics of the resulting fluorophore. nih.gov The dimethyl substitution on the pyrazole ring of this compound would likely influence its properties as a potential fluorophore, though further investigation is required.

Applications as Corrosion Inhibitors

Pyrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. researchgate.netresearchgate.net The mechanism of inhibition is attributed to the adsorption of the pyrazole molecules onto the metal surface, forming a protective layer that hinders the corrosion process. researchgate.netacs.org The presence of heteroatoms (nitrogen) and π-electrons in the pyrazole ring facilitates this adsorption. researchgate.net

Studies on various pyrazole derivatives have shown that their inhibition efficiency increases with concentration. acs.org For example, a synthesized pyrazole derivative, BM-01, reached a maximum inhibition efficiency of 90.40% at a concentration of 10⁻³ M in a 1 M HCl solution. researchgate.net Electrochemical studies have indicated that many pyrazole derivatives act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net The ethanol group in this compound could potentially enhance its solubility and adsorption characteristics on metal surfaces, making it a candidate for investigation as a corrosion inhibitor.

| Pyrazole Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| BM-01 | Carbon Steel | 1 M HCl | 90.40 | researchgate.net |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.1 | acs.orgnih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | acs.orgnih.gov |

| 2-(1ʹ,5,5ʹ-trimethyl-1H,1ʹH-3,3ʹ-bipyrazol-1-yl)ethanol | Mild Steel | 1 M HCl | 93 | researchgate.net |

Potential Applications in Agrochemical Sciences

Role as Fungicides and Related Derivatives

The pyrazole (B372694) moiety is a key structural component in numerous commercial fungicides, particularly a class of compounds known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.netresearchgate.net These fungicides disrupt the fungal respiration process, a mode of action that has proven effective against a broad spectrum of plant pathogenic fungi. researchgate.netglobethesis.com

Researchers have synthesized and tested a vast number of pyrazole derivatives, demonstrating the scaffold's potential. For instance, novel pyrazole analogues containing an aryl trifluoromethoxy group were synthesized and evaluated for their in vitro antifungal activities against six major plant pathogenic fungi. nih.gov Several of these compounds exhibited significant activity. nih.gov One derivative, in particular, displayed the highest activity against Fusarium graminearum with an EC50 value of 0.0530 μM, an efficacy comparable to the commercial fungicide pyraclostrobin. nih.gov

In another study, a series of novel pyrazole-4-carboxamides bearing an ether group were designed based on the structure of the commercial SDHI fungicide flubeneteram. Many of the synthesized compounds showed excellent in vitro activity against Rhizoctonia solani. researchgate.net Notably, two compounds demonstrated outstanding fungicidal effects against R. solani, with EC50 values of 0.046 μg/mL, which was significantly more potent than the commercial fungicides boscalid (B143098) (EC50 = 0.741 μg/mL) and fluxapyroxad (B1673505) (EC50 = 0.103 μg/mL). researchgate.net

The fungicidal potential of pyrazole derivatives is further highlighted in the table below, which summarizes the efficacy of various synthesized compounds against several plant pathogens.

| Derivative Type | Target Fungi | Key Findings |

| Pyrazole Analogue with Aryl OCF3 | Fusarium graminearum | Compound 1v showed an EC50 of 0.0530 μM, comparable to pyraclostrobin. nih.gov |

| Pyrazole-4-Carboxamide | Rhizoctonia solani | Compounds 7d and 12b had an EC50 of 0.046 μg/mL, superior to boscalid and fluxapyroxad. researchgate.net |

| Pyrazole Sulfonyl Hydrazine (B178648) | Rhizoctonia solani | Several compounds (A8, A10, D1, etc.) exhibited outstanding activity with EC50 values below 0.32 μg/mL. globethesis.com |

| 1,2,4-Oxadiazole with Amide | Sclerotinia sclerotiorum | Compound F15 showed the highest activity with an EC50 of 2.9 μg/mL and provided in vivo protection. mdpi.com |

Development of Insecticides and Pesticides

The pyrazole scaffold is equally important in the development of insecticides. mdpi.com Phenylpyrazole insecticides, such as the widely-used fipronil, function as potent neurotoxins in insects by blocking GABA-gated chloride channels, leading to paralysis and death. wikipedia.orgmarket.us Another class, pyrazoline-type insecticides, acts on neuronal sodium channels. clockss.orgresearchgate.net This diversity in the mode of action makes pyrazole-based compounds a critical tool in managing insect pests, including those resistant to other insecticide classes. researchgate.netnih.gov

The development of novel insecticides often involves the synthesis of complex molecules built upon the pyrazole ring. For example, researchers have designed and synthesized N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety. Bioassays of these compounds against lepidopteran pests like the diamondback moth (Plutella xylostella) and the beet armyworm (Spodoptera exigua) revealed that several derivatives possessed good insecticidal activities. researchgate.netmdpi.com

Another study focused on synthesizing 1H-pyrazole-5-carboxylic acid derivatives that incorporate oxazole (B20620) and thiazole rings. When tested against the bean aphid (Aphis fabae), some of these compounds demonstrated significant efficacy. researchgate.net One compound, in particular, caused 85.7% mortality at a low concentration of 12.5 mg/L, an activity level comparable to the commercial insecticide imidacloprid. researchgate.net

The following table presents findings from studies on various pyrazole-based insecticides, illustrating their effectiveness against different insect pests.

| Derivative Type | Target Insect | Key Findings |

| N-Pyridylpyrazole with Thiazole | Plutella xylostella, Spodoptera exigua | Compounds 7g-7j exhibited good insecticidal activities. researchgate.netmdpi.com |

| 1H-Pyrazole-5-Carboxylic Acid | Aphis fabae | Compound 7h showed 85.7% mortality at 12.5 mg/L, comparable to imidacloprid. researchgate.net |

| Pyrazole-Imidazolone Hybrid | Plodia interpunctella, Nilaparvata lugens | Several compounds achieved nearly 100% mortality at 400 μg/mL, similar to thiamethoxam. nih.gov |

| Pyrazoline-type | Various Coleoptera and Lepidoptera | Showed high efficacy, leading to the development of commercial products like indoxacarb. researchgate.net |

These research findings underscore the immense potential of the pyrazole scaffold, as found in 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol, as a foundational element for creating next-generation agrochemicals to ensure crop security. researchgate.netglobethesis.com

常见问题

Q. What are the established synthetic routes for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol, and how is purity validated?

The compound is typically synthesized via condensation reactions involving hydrazine derivatives and β-keto esters, followed by reduction or functionalization steps. For example, pyrazole derivatives are often synthesized by refluxing precursors in ethanol or THF, followed by recrystallization for purification . Purity is validated using high-resolution NMR (e.g., ¹H/¹³C-NMR and 2D NMR experiments) to confirm proton environments and carbon connectivity, complemented by FTIR for functional group verification . X-ray diffraction (XRD) is critical for confirming crystallographic purity and structural integrity .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

- X-ray crystallography : Resolves atomic positions and bond geometries. Software like SHELX refines diffraction data to validate structural models .

- Multidimensional NMR : ¹H-¹³C HSQC and HMBC experiments map proton-carbon correlations, distinguishing pyrazole ring protons (δ 2.1–2.5 ppm for methyl groups) and hydroxyl/ethanol moieties (δ 1.2–1.5 ppm for CH₂ and δ 3.6–4.0 ppm for OH) .

- FTIR : Confirms the presence of O-H (3200–3600 cm⁻¹) and C=N (1520–1580 cm⁻¹) stretches .

Q. How is the compound’s stability assessed under varying experimental conditions?